Cas no 1396687-02-7 (N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide)

N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- F6259-0829
- 1396687-02-7
- VU0542103-1
- N-(3,4-Dichlorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
- AKOS024546055
-
- インチ: 1S/C17H18Cl2N4O2/c1-22-16(24)7-6-15(21-22)23-8-2-3-11(10-23)17(25)20-12-4-5-13(18)14(19)9-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,25)
- InChIKey: ABPTXSOGRPNDIU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC(C1CN(C2C=CC(N(C)N=2)=O)CCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 380.0806812g/mol
- どういたいしつりょう: 380.0806812g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 65Ų
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6259-0829-10mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6259-0829-40mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6259-0829-75mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6259-0829-1mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6259-0829-5mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6259-0829-20μmol |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6259-0829-25mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6259-0829-50mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6259-0829-4mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6259-0829-100mg |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
1396687-02-7 | 100mg |
$372.0 | 2023-09-09 |
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamideに関する追加情報
Introduction to N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide (CAS No. 1396687-02-7)
N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a sophisticated chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 1396687-02-7, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological activity, making it a subject of extensive study in medicinal chemistry.
The compound's core structure consists of a piperidine ring linked to a pyridazine moiety, which is further substituted with a methyl group and an oxo group. The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development. Specifically, the 3,4-dichlorophenyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its binding affinity to biological receptors.
In recent years, there has been growing interest in the development of novel compounds that target neurological disorders. N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide has been investigated for its potential role in modulating neurotransmitter systems. Studies have suggested that this compound may interact with receptors involved in pain perception, mood regulation, and cognitive function. The precise mechanism of action remains an area of active research, but preliminary findings are promising.
The synthesis of N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyridazine core, which is then functionalized with the piperidine group. The introduction of the 3,4-dichlorophenyl substituent is a critical step that requires precise control to avoid unwanted side reactions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product with minimal byproducts.
The pharmacological properties of this compound have been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated that N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide exhibits significant binding affinity to certain neurotransmitter receptors. For instance, it has been shown to interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), which are implicated in various neurological conditions. These interactions suggest that the compound may have therapeutic potential in treating disorders such as depression, anxiety, and Parkinson's disease.
In vivo studies have further supported the pharmacological relevance of this compound. Animal models have been used to assess its behavioral effects and safety profile. Preliminary results indicate that N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide exhibits anxiolytic and antidepressant-like effects without causing significant side effects at therapeutic doses. These findings are particularly encouraging given the growing demand for alternative treatments for neurological disorders.
The chemical stability and bioavailability of N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxyo-pyridazin yl)piperidine 3 carboxamide are also important considerations in its development as a potential drug candidate. Research has focused on optimizing formulation strategies to enhance its solubility and absorption rates. Techniques such as prodrug design and encapsulation methods have been explored to improve its bioavailability while maintaining its pharmacological efficacy.
The future prospects of N-(3 ,4 dichlorophenyl b > ) - 1 - ( 1 - methyl - 6 - oxo - 16 dihydrop y ridazin - 32 y ) piperidine - 32 carbox amide are exciting given its multifaceted potential applications . Ongoing research aims to elucidate its exact mechanism of action and explore new therapeutic indications . Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development pipeline . As our understanding of neurological disorders continues to evolve , compounds like this one hold promise for providing innovative solutions . p >
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